tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H20FNO2 and a molecular weight of 217.28 g/mol . It is primarily used in research and development, particularly in the field of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate typically involves the reaction of 5-fluoro-2-methylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate
- tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxamide
- This compound hydrochloride
Uniqueness
This compound is unique due to its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
2227205-89-0 |
---|---|
Molecular Formula |
C11H20FNO2 |
Molecular Weight |
217.28 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20FNO2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
ZEQJYYLAFDMFAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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